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Compound of Interest

Compound Name: 1-Butoxyethane-1-peroxol

Cat. No.: B15449997 Get Quote

Disclaimer: As of October 2025, a comprehensive review of scientific literature and chemical

databases reveals a significant lack of specific theoretical or experimental studies directly

focused on 1-Butoxyethane-1-peroxol. The information presented herein is based on publicly

available computed data and generalized methodologies for the theoretical investigation of

organic peroxides.

This technical guide provides an overview of the computational approaches that can be applied

to the study of 1-Butoxyethane-1-peroxol, a molecule belonging to the organic peroxide

family. Due to the absence of dedicated research on this specific compound, this document will

focus on the foundational theoretical methods, data presentation of computed properties, and a

generalized experimental workflow for its computational analysis. This guide is intended for

researchers, scientists, and professionals in drug development and computational chemistry.

Computed Physicochemical Properties
While detailed theoretical studies are not available, basic molecular properties for 1-
Butoxyethane-1-peroxol have been computed and are available through public chemical

databases. These properties offer a foundational dataset for any future computational or

experimental work.
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Property Value Source

Molecular Formula C₆H₁₄O₃ PubChem

Molecular Weight 134.17 g/mol PubChem

IUPAC Name
1-(1-

hydroperoxyethoxy)butane
PubChem

CAS Number 62607-57-2 PubChem

Canonical SMILES CCCCOC(C)OO PubChem

InChI Key
WLEBXKBEUXLXJF-

UHFFFAOYSA-N
PubChem

XLogP3 1.2 PubChem

Hydrogen Bond Donor Count 1 PubChem

Hydrogen Bond Acceptor

Count
3 PubChem

Rotatable Bond Count 5 PubChem

Exact Mass 134.094294 g/mol PubChem

Topological Polar Surface Area 38.7 Å² PubChem

Heavy Atom Count 9 PubChem

Theoretical Methodology for the Study of Organic
Peroxides
The theoretical study of organic peroxides like 1-Butoxyethane-1-peroxol typically employs

quantum chemical methods to elucidate their structure, stability, reactivity, and spectroscopic

properties. The following outlines a standard protocol for such an investigation.

Computational Methods
The primary tools for the theoretical investigation of organic peroxides are Density Functional

Theory (DFT) and ab initio methods.
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Density Functional Theory (DFT): This is a widely used method due to its favorable balance

of computational cost and accuracy. Functionals such as B3LYP, M06-2X, and ωB97X-D are

commonly employed in conjunction with basis sets like 6-31G(d,p) or the more extensive

aug-cc-pVTZ for higher accuracy. DFT is particularly useful for geometry optimization,

vibrational frequency calculations, and predicting reaction pathways.

Ab Initio Methods: For more precise energy calculations and to benchmark DFT results,

methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are

used. While computationally more demanding, they provide a higher level of theory for

critical points on a potential energy surface.

Geometry Optimization and Vibrational Analysis
The initial step in a theoretical study is to determine the molecule's most stable three-

dimensional structure.

Conformational Search: Identify all low-energy conformers of 1-Butoxyethane-1-peroxol by

systematically rotating its single bonds.

Geometry Optimization: Each conformer is then subjected to geometry optimization to find

the local energy minimum on the potential energy surface.

Vibrational Frequency Calculation: A frequency calculation is performed on each optimized

geometry. The absence of imaginary frequencies confirms that the structure is a true

minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and are

used to simulate infrared (IR) and Raman spectra.

Spectroscopic Property Prediction
Theoretical methods can predict various spectroscopic properties that can aid in experimental

characterization.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is the standard for

calculating NMR chemical shifts (¹H and ¹³C). These calculations, when referenced against a

standard like tetramethylsilane (TMS), can help in the assignment of experimental NMR

spectra.
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UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic

excitation energies and oscillator strengths, which correspond to the absorption bands in a

UV-Vis spectrum.

Reactivity and Thermochemistry
A key aspect of peroxide chemistry is the weak O-O bond. Theoretical studies can provide

insight into the molecule's stability and decomposition pathways.

Bond Dissociation Energy (BDE): The energy required to homolytically cleave the O-O bond

can be calculated to assess the thermal stability of the peroxide.

Reaction Pathway Analysis: Potential decomposition or reaction pathways can be modeled

by locating transition states and calculating activation barriers. This can reveal the

mechanism of thermal or catalyzed decomposition.

Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy can be calculated from

the vibrational analysis, allowing for the prediction of reaction thermodynamics.

Visualized Workflow for Theoretical Analysis
The following diagram illustrates a typical workflow for the theoretical investigation of an

organic peroxide.
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2. Quantum Chemical Calculations

3. Data Analysis and Interpretation
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Thermodynamic & Kinetic
Predictions
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Caption: A generalized workflow for the theoretical analysis of organic peroxides.

Signaling Pathways and Biological Activity
There is no information available in the scientific literature regarding any signaling pathways or

biological activities associated with 1-Butoxyethane-1-peroxol. Organic peroxides are
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generally considered reactive species and can act as oxidizing agents, but specific interactions

with biological systems for this molecule have not been studied. Therefore, no signaling

pathway diagrams can be provided.

Conclusion
While 1-Butoxyethane-1-peroxol remains an uncharacterized molecule from a theoretical and

experimental standpoint, the computational methodologies outlined in this guide provide a

robust framework for its future investigation. The application of DFT and ab initio methods

would enable the prediction of its structural, spectroscopic, and reactive properties, thereby

providing a solid foundation for subsequent experimental validation and exploration of its

potential applications. Researchers interested in this molecule are encouraged to undertake

such studies to fill the existing knowledge gap.

To cite this document: BenchChem. [Theoretical Studies of 1-Butoxyethane-1-peroxol: A
Methodological Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15449997#theoretical-studies-of-1-butoxyethane-1-
peroxol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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